2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine
Description
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is a histamine derivative featuring an ortho-tolyl (2-methylphenyl) substituent on the imidazole ring. Structurally, it comprises a 1H-imidazole core with a 2-(o-tolyl) group at position 2 and an ethylamine side chain at position 2.
Properties
CAS No. |
776235-56-4 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-9-4-2-3-5-11(9)12-14-8-10(15-12)6-7-13/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
FUEFWEDOTVUALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine typically involves the reaction of o-tolyl imidazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Aromatic Substitutions
Substituted Aryl-Imidazole Derivatives
Compounds with aryl groups at position 2 of the imidazole ring exhibit variations in receptor affinity and physicochemical properties:
Schiff Base Derivatives
Schiff bases of 2-(1H-imidazol-4-yl)ethanamine show varied biological activities (e.g., carbonic anhydrase inhibition):
Modifications to the Ethylamine Side Chain
Salt Forms
Salts of imidazole-ethylamine derivatives influence solubility and stability:
Extended Alkyl Chains
Elongation of the ethylamine chain alters receptor binding kinetics:
Thiazole and Heterocyclic Analogues
Substitution of imidazole with thiazole or fused rings modulates bioactivity:
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Br, CF3) on the aryl ring increase receptor binding affinity but may reduce solubility .
- Methoxy groups enhance synthetic yields due to stabilized intermediates .
Biological Activity: Compounds with dual imidazole cores (e.g., 157) show higher H1 receptor agonism compared to monosubstituted analogues . Schiff bases (e.g., H3–H10) exhibit carbonic anhydrase I inhibition, with IC50 values correlating with substituent electronegativity .
Physicochemical Properties :
Biological Activity
2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is characterized by an imidazole ring, which is known for its role in various biological processes. The presence of the o-tolyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to:
- Inhibit inflammatory pathways : The compound can modulate the activity of enzymes involved in inflammation, leading to anti-inflammatory effects.
- Exhibit antimicrobial properties : Research indicates that it may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Anti-inflammatory Activity
Studies have suggested that 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine could be effective in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines highlights its potential as a therapeutic agent.
Anticancer Potential
Preliminary investigations have indicated that this compound might have anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Further studies are necessary to elucidate the specific pathways involved and to evaluate its efficacy in clinical settings.
Comparative Analysis
To understand the uniqueness of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(p-Tolyl)ethylamine | p-Tolyl substitution | Moderate anti-inflammatory effects |
| 2-(2-Ethoxyethoxy)ethanamine | Ethoxyethoxy chain | Limited antimicrobial activity |
| 2-(4-Chlorophenyl)ethylamine | Chlorophenyl substitution | Antimicrobial but less potent than o-tolyl derivative |
This table illustrates that while similar compounds exist, the unique substitution pattern of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine may confer distinct biological properties that warrant further investigation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine significantly reduced levels of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS).
- Anticancer Activity : A study reported that this compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
